

Podocarpusflavone A: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Podocarpusflavone A

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An In-depth Exploration of the Physical, Chemical, and Biological Properties of a Promising Biflavonoid

Introduction

Podocarpusflavone A, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a member of the flavonoid family, it shares a common structural framework that imparts a range of pharmacological effects. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the physical and chemical properties of **Podocarpusflavone A**, alongside detailed experimental protocols and an exploration of its biological significance.

Podocarpusflavone A is classified as a [3' → 8'']-biflavonoid, signifying a specific linkage between two flavonoid monomers. This unique structural arrangement is crucial to its bioactivity, which includes potential applications in oncology and virology. This guide will delve into the intricacies of its structure, physicochemical characteristics, and the established methodologies for its isolation and analysis. Furthermore, it will illuminate the current understanding of its mechanism of action and its interaction with key cellular signaling pathways.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of **Podocarpusflavone A** is fundamental for its application in research and development. These properties dictate its behavior in various experimental settings, from solubility in different solvent systems to its interaction with analytical instrumentation.

Structural Elucidation

The definitive structure of **Podocarpusflavone A** has been established through extensive spectroscopic analysis.

IUPAC Name: 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one^[1]

CAS Number: 22136-74-9^[1]

Chemical Formula: C₃₁H₂₀O₁₀^[1]

Molecular Weight: 552.49 g/mol [1]

Canonical SMILES:

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O[1]

InChI Key: RBTRUVNXLDXHBJ-UHFFFAOYSA-N[1]

Table 1: Key Physicochemical Properties of **Podocarpusflavone A**

Property	Value/Description	Source(s)
Molecular Formula	C ₃₁ H ₂₀ O ₁₀	PubChem[1]
Molecular Weight	552.49 g/mol	PubChem[1]
Appearance	Reported as a yellow amorphous powder.	N/A
Melting Point	While a specific experimental melting point for Podocarpusflavone A is not readily available, a related biflavonoid, amentoflavone, has a reported melting point of 292-296 °C. It is anticipated that Podocarpusflavone A would have a similarly high melting point due to its complex structure and potential for strong intermolecular interactions.	N/A
Solubility	Soluble in dimethyl sulfoxide (DMSO) and ethanol.[2] Specific quantitative solubility data in a range of organic solvents is limited.	ChemicalBook[2]
pKa (Predicted)	5.99 ± 0.40	ChemicalBook[2]

Spectroscopic Data

Spectroscopic analysis is indispensable for the identification and structural confirmation of **Podocarpusflavone A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H-NMR (Pyridine-d₅, 400 MHz): The proton NMR spectrum of **Podocarpusflavone A** reveals characteristic signals for aromatic protons, hydroxyl groups, and a methoxy group. The complex aromatic region is indicative of the two flavonoid moieties.
- ¹³C-NMR (Pyridine-d₅, 100 MHz): The carbon NMR spectrum displays signals corresponding to the 31 carbon atoms in the molecule, including carbonyl carbons, aromatic carbons, and the methoxy carbon.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

In methanol, **Podocarpusflavone A** exhibits UV absorption maxima at approximately 341, 269, and 221 nm. These absorption bands are characteristic of the flavonoid chromophore system. Band I (around 341 nm) is associated with the cinnamoyl system of the B-ring, while Band II (around 269 and 221 nm) is related to the benzoyl system of the A-ring.

Infrared (IR) Spectroscopy:

The IR spectrum of **Podocarpusflavone A** is expected to show characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band in the region of 3400 cm^{-1} due to the multiple hydroxyl groups.
- C=O stretching: A strong absorption around 1650 cm^{-1} corresponding to the conjugated ketone in the C-ring.
- C=C stretching: Aromatic ring vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region.
- C-O stretching: Bands in the $1300\text{-}1000\text{ cm}^{-1}$ region associated with the ether linkages and hydroxyl groups.

Mass Spectrometry (MS):

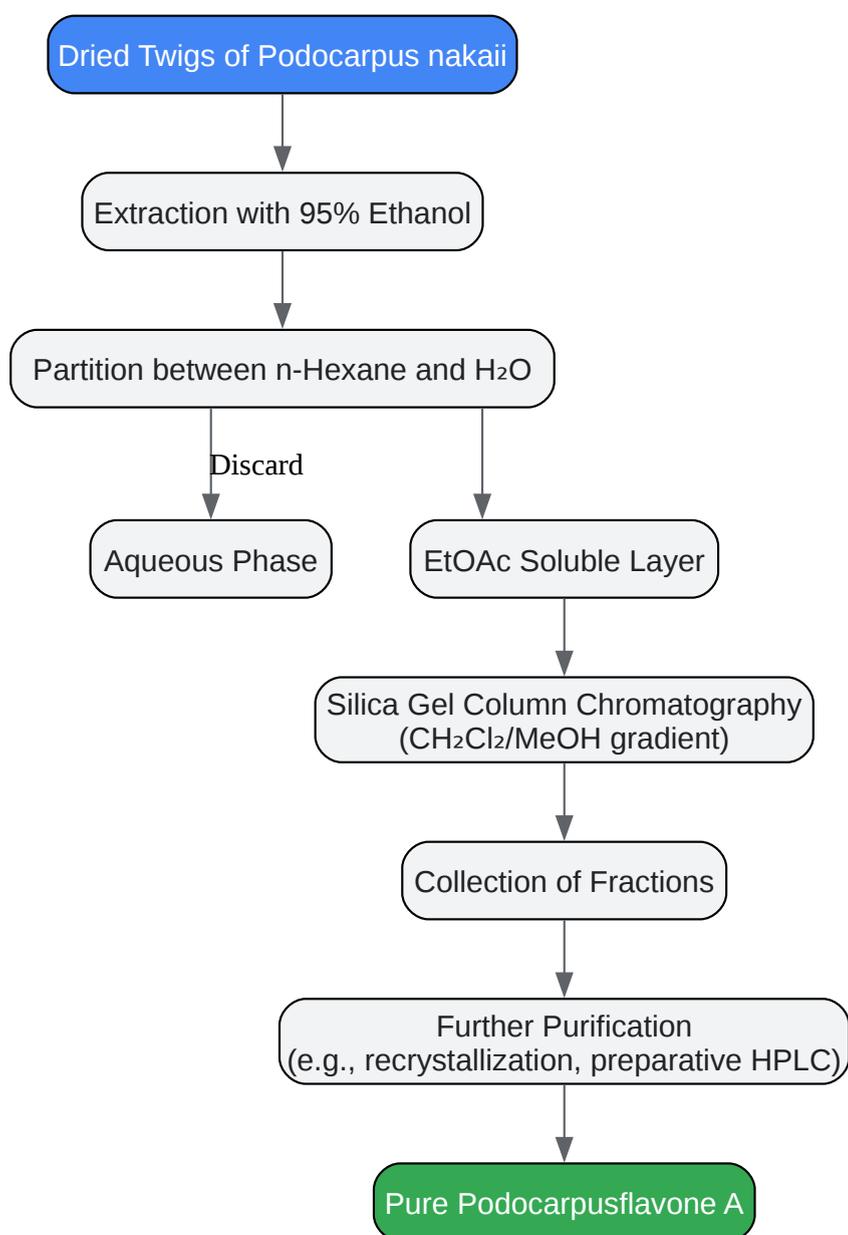
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of **Podocarpusflavone A**. In negative ion mode, a prominent peak corresponding to the deprotonated molecule $[\text{M-H}]^-$ would be observed at an m/z of approximately 551.1. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Experimental Protocols

Isolation and Purification of Podocarpusflavone A from Podocarpus nakaii

The following protocol is a detailed methodology for the isolation and purification of **Podocarpusflavone A** from the twigs of *Podocarpus nakaii*, a known natural source of the compound. This procedure is based on bioassay-guided fractionation.

Diagram 1: Workflow for the Isolation of **Podocarpusflavone A**



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Caption: Bioassay-guided fractionation for **Podocarpusflavone A** isolation.

Step-by-Step Protocol:

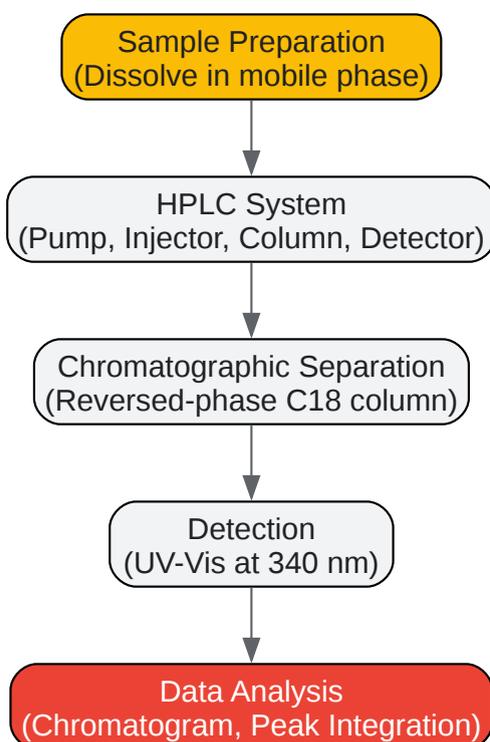
- Plant Material Preparation:
 - Collect fresh twigs of Podocarpus nakaii.
 - Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
 - Once completely dry, grind the twigs into a coarse powder.

- Extraction:
 - Macerate the powdered plant material with 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature.
 - Filter the extract and repeat the extraction process two more times with fresh solvent.
 - Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
- Solvent Partitioning:
 - Suspend the crude extract in a mixture of n-hexane and water (1:1, v/v) in a separatory funnel.
 - Shake vigorously and allow the layers to separate.
 - Collect the aqueous layer and discard the n-hexane layer (which contains non-polar compounds).
 - Extract the aqueous layer sequentially with ethyl acetate (EtOAc) three times.
 - Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction. This fraction is typically enriched with flavonoids.
- Column Chromatography:
 - Prepare a silica gel (70-230 mesh) column packed in a suitable solvent such as dichloromethane (CH_2Cl_2).
 - Adsorb the concentrated EtOAc fraction onto a small amount of silica gel and load it onto the top of the column.
 - Elute the column with a gradient solvent system of increasing polarity, starting with 100% CH_2Cl_2 and gradually increasing the proportion of methanol (MeOH). A typical gradient could be from 100:0 to 80:20 (CH_2Cl_2 :MeOH).
 - Collect fractions of a fixed volume and monitor the separation using thin-layer chromatography (TLC).
- Fraction Analysis and Further Purification:
 - Spot the collected fractions on a TLC plate (silica gel 60 F₂₅₄).
 - Develop the TLC plate in a suitable solvent system (e.g., CH_2Cl_2 :MeOH, 9:1).
 - Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., 10% H_2SO_4 in ethanol followed by heating).
 - Combine the fractions containing the compound of interest (**Podocarpusflavone A** will appear as a distinct spot).
 - Further purify the combined fractions using techniques such as recrystallization from a suitable solvent system (e.g., methanol/water) or preparative high-performance liquid chromatography (HPLC) to obtain pure **Podocarpusflavone A**.

Analytical High-Performance Liquid Chromatography (HPLC) for Biflavonoid Analysis

While a specific validated HPLC method for the quantification of **Podocarpusflavone A** is not readily available in the literature, a method developed for the analysis of the structurally similar biflavonoid, amentoflavone, can be adapted.

Diagram 2: HPLC Analysis Workflow



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Caption: General workflow for HPLC analysis of biflavonoids.

Suggested HPLC Parameters (based on a method for amentoflavone):

- Column: Agilent Hypersil ODS C18 (150 mm x 4.6 mm, 5 μ m) or equivalent.
- Mobile Phase:
 - A: Acetonitrile
 - B: 0.05% Phosphoric acid in water
- Gradient Elution:
 - 0-30 min: 15% to 100% A

- Flow Rate: 1.0 mL/min
- Detection Wavelength: 340 nm
- Injection Volume: 10-20 μ L
- Column Temperature: Ambient or controlled at 25-30 $^{\circ}$ C.

Rationale for Methodological Choices:

- Reversed-Phase HPLC: This is the most common and effective technique for separating moderately polar compounds like flavonoids. The C18 stationary phase provides good retention and resolution.
- Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is necessary to elute a range of compounds with varying polarities, which is typical in plant extracts.
- Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous mobile phase helps to suppress the ionization of phenolic hydroxyl groups, resulting in sharper peaks and more reproducible retention times.
- UV Detection at 340 nm: This wavelength corresponds to the Band I absorption maximum for many flavones and provides good sensitivity for their detection.

Biological Activities and Mechanism of Action

Podocarpusflavone A exhibits a range of biological activities that are of significant interest to the drug discovery and development community. Its primary mechanisms of action appear to be centered on the inhibition of key enzymes and the modulation of critical signaling pathways.

Inhibition of DNA Topoisomerase I

Podocarpusflavone A has been identified as a DNA topoisomerase I inhibitor.^[2] Topoisomerase I is a crucial enzyme involved in DNA replication, transcription, and repair. By inhibiting this enzyme, **Podocarpusflavone A** can induce DNA damage and subsequently trigger apoptosis (programmed cell death) in cancer cells. This mechanism is a cornerstone of several established anticancer therapies.

Modulation of the Fyn/Stat3 Signaling Pathway

Recent studies have revealed that **Podocarpusflavone A** can alleviate renal fibrosis by inhibiting the Fyn/Stat3 signaling pathway. The Fyn kinase and the STAT3 transcription factor are key players in cellular signaling cascades that regulate cell growth, differentiation, and inflammation. Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer. By inhibiting the activation of Fyn and the subsequent phosphorylation of STAT3, **Podocarpusflavone A** can mitigate the pathological processes driven by this pathway.

Diagram 3: Simplified Representation of **Podocarpusflavone A**'s Effect on the Fyn/Stat3 Pathway



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Caption: **Podocarpusflavone A** inhibits the Fyn/Stat3 signaling pathway.

Antiviral Activity

Podocarpusflavone A has also demonstrated potential as an antiviral agent. It has been shown to inhibit the dengue virus NS5 RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication. This inhibitory activity suggests that **Podocarpusflavone A** could serve as a lead compound for the development of novel antiviral therapies.

Conclusion

Podocarpusflavone A stands out as a biflavonoid with significant therapeutic potential. Its well-defined chemical structure and intriguing biological activities, particularly its roles as a DNA topoisomerase I inhibitor and a modulator of the Fyn/Stat3 signaling pathway, make it a compelling candidate for further investigation in oncology, fibrosis, and virology. This technical guide provides a solid foundation of its physical and chemical properties, along with practical experimental protocols to aid researchers in their exploration of this promising natural product. As research progresses, a deeper understanding of its pharmacological profile will undoubtedly unlock new avenues for its application in modern medicine.

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